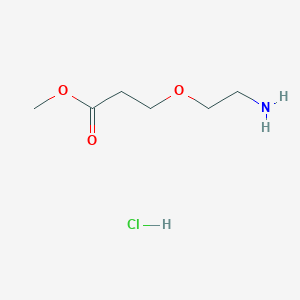

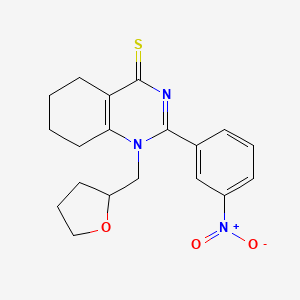

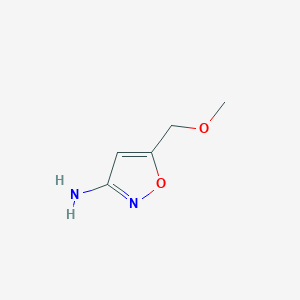

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide, also known as MTIC, is a chemical compound that has been extensively studied for its potential use in scientific research. MTIC is a member of the imidazolidine family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Skeletal Modifications in Bioactive Oligopeptides

Imidazolidin-4-ones, similar in structural motif to the specified compound, are frequently utilized for skeletal modifications in bioactive oligopeptides. These modifications serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. A study highlighted the stereoselective formation of imidazolidin-4-ones when reacting alpha-aminoamide derivatives with benzaldehydes, suggesting the importance of intramolecular hydrogen bonding in the process (Ferraz et al., 2007).

Antimicrobial Activity of Derivatives

Research on thiazolidine-2,4-dione carboxamide and amino acid derivatives, which share a core structure with the specified compound, demonstrated antimicrobial and antifungal activities against various pathogens. This suggests potential applications in developing new antimicrobial agents (Alhameed et al., 2019).

Antibacterial and Antifungal Properties

The synthesis of novel compounds featuring a blend of quinazolinone and 4-thiazolidinone structures, similar to the target compound, showed promising antibacterial and antifungal properties, underscoring their potential as antimicrobial agents (Desai et al., 2011).

Exploration of Antimicrobial Activities

Further investigations into imidazolidineiminothione and imidazolidin-2-one derivatives revealed significant antimicrobial activities, highlighting the versatility of these structures in developing new therapeutic agents (Ammar et al., 2016).

Understanding Molecular Properties

A theoretical study on the molecular properties of substituted imidazoline and oxazoline structures, which share features with the compound , provided insights into their potential as ligands for imidazoline receptors, indicating applications in cardiovascular therapy (Remko et al., 2006).

properties

IUPAC Name |

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-18-6-5-14(8-10-2-7-19-9-10)12(17)15-4-3-13-11(15)16/h2,7,9H,3-6,8H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOCRXRYBYMSFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)N2CCNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)

![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2398255.png)

![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)

![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)